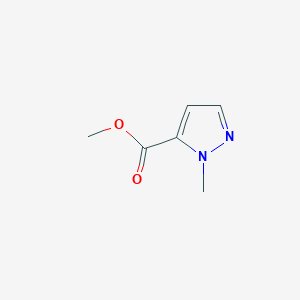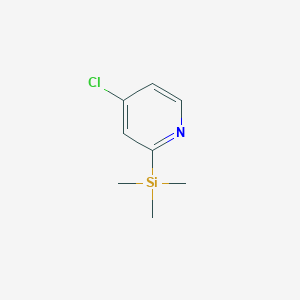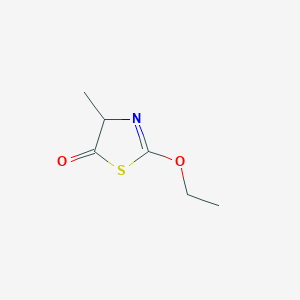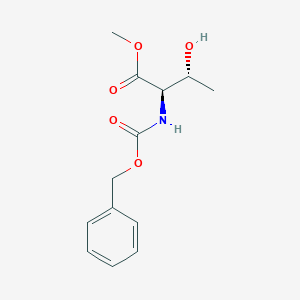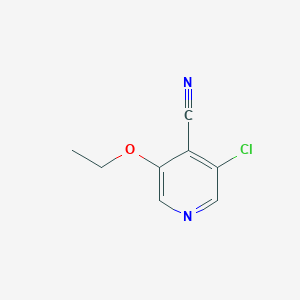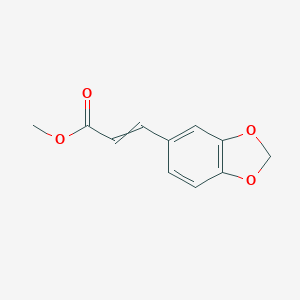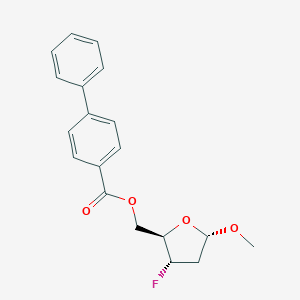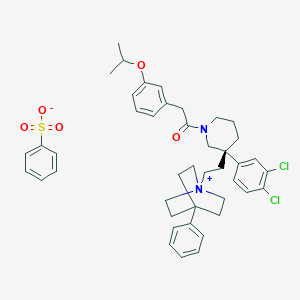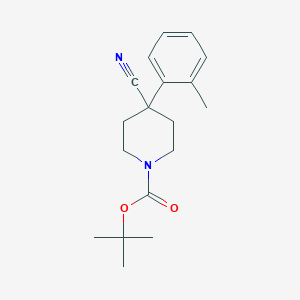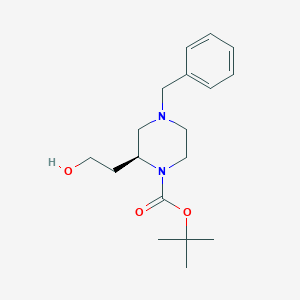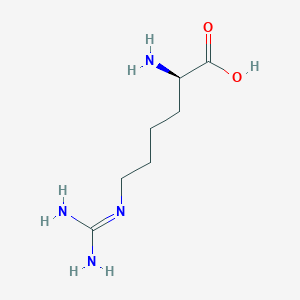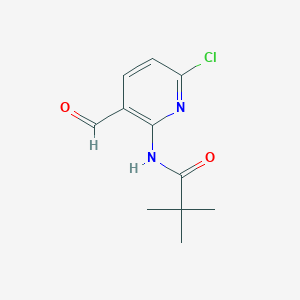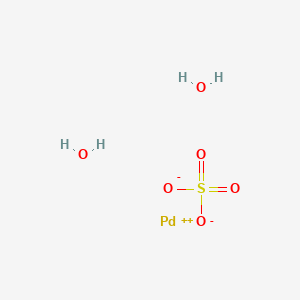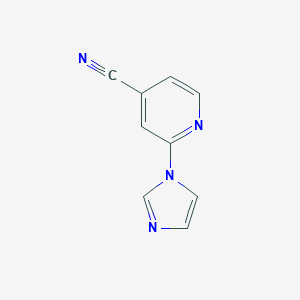
2-(1H-imidazol-1-yl)pyridine-4-carbonitrile
説明
“2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds like “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazole-containing compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is characterized by the presence of an imidazole ring and a pyridine ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds like “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They participate in various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
“2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 145.16 g/mol .科学的研究の応用
Antimicrobial Activity
Imidazole derivatives, such as 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, have been reported to show antimicrobial activity . They can be used in the development of new drugs to overcome antimicrobial resistance (AMR) problems .
Anti-inflammatory and Antitumor Activity
Imidazole compounds have been found to exhibit anti-inflammatory and antitumor activities . This makes them potential candidates for the development of new therapeutic agents in the treatment of inflammatory diseases and cancer .
Antidiabetic Activity
Imidazole derivatives have also been reported to show antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes .
Antiviral Activity
Imidazole compounds have been found to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs .
Antioxidant Activity
Imidazole derivatives have been reported to show antioxidant activity . This suggests that they could be used in the development of new drugs with antioxidant properties .
Anti-amoebic and Antihelmintic Activity
Imidazole compounds have been found to exhibit anti-amoebic and antihelmintic activities . This makes them potential candidates for the development of new drugs for the treatment of amoebic and helminthic infections .
Antifungal Activity
2-(1H-imidazol-1-yl)pyridine-4-carbonitrile has been reported to show antifungal activity . This suggests that it could be used in the development of new antifungal drugs .
Synthesis of Functional Molecules
Imidazole compounds are key components in the synthesis of functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
作用機序
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to inhibit the Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
特性
IUPAC Name |
2-imidazol-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVWKPYQUABASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598788 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158020-84-9 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

